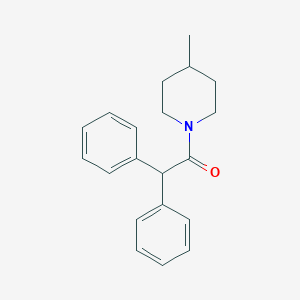![molecular formula C18H11FN2O2S B239693 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide, also known as BFT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFT is a fluorescent probe that is used to detect protein aggregation in vitro and in vivo.
Mécanisme D'action
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide binds to amyloid fibrils, which are a hallmark of protein aggregation. The fluorescence of this compound is enhanced upon binding to amyloid fibrils, allowing for their detection. This compound has been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit this process.
Biochemical and Physiological Effects
This compound has been shown to be non-toxic and non-cytotoxic in vitro and in vivo. It has also been shown to be cell-permeable, allowing for its use in live cell imaging studies. This compound has been used to study the effects of various compounds on protein aggregation and to identify potential therapeutic targets.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is its high sensitivity and selectivity for amyloid fibrils. It has been shown to be more sensitive than other commonly used fluorescent probes such as thioflavin T. However, this compound has a relatively short half-life, which limits its use in long-term studies. It also has a relatively low quantum yield, which can limit its use in low-concentration samples.
Orientations Futures
There are many potential future directions for the use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide in scientific research. One area of interest is the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound can be used to screen for compounds that can inhibit protein aggregation and to study the mechanisms of these compounds. Another area of interest is the development of new imaging techniques for the detection of amyloid fibrils in vivo. This compound can be used to develop new imaging agents that can be used in clinical settings. Finally, this compound can be used to study the effects of various environmental factors on protein aggregation, such as pH, temperature, and pressure. This can help to better understand the mechanisms of protein aggregation and to develop new therapies for these diseases.
Méthodes De Synthèse
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with 2-chlorobenzoic acid to form 2-(2-fluorophenyl)benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form N-(2-(2-fluorophenyl)benzoxazol-5-yl)thiophene-2-carboxamide. Finally, this intermediate is treated with trifluoroacetic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a fluorescent probe that is used to detect protein aggregation in vitro and in vivo. Protein aggregation is a common phenomenon in many neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound is used to study the mechanisms of protein aggregation and to develop new therapies for these diseases.
Propriétés
Formule moléculaire |
C18H11FN2O2S |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-5-2-1-4-12(13)18-21-14-10-11(7-8-15(14)23-18)20-17(22)16-6-3-9-24-16/h1-10H,(H,20,22) |
Clé InChI |
ZHALIPXZTNAKHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B239613.png)








![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)
